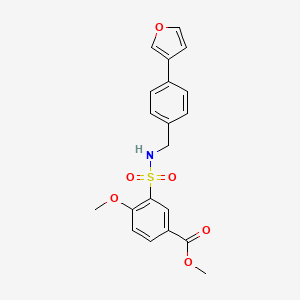
methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(furan-3-yl)benzylamine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide intermediate.
Esterification: The next step is the esterification of 3-amino-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-amino-4-methoxybenzoate.
Coupling Reaction: Finally, the sulfonamide intermediate is coupled with methyl 3-amino-4-methoxybenzoate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA), to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate may exhibit biological activity, such as antimicrobial or anticancer properties, due to its sulfonamide group, which is known for its pharmacological relevance.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.
Mécanisme D'action
The mechanism of action for methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 3-(N-(4-(furan-3-yl)benzyl)sulfamoyl)-4-methoxybenzoate is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct chemical and physical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
methyl 3-[[4-(furan-3-yl)phenyl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-25-18-8-7-16(20(22)26-2)11-19(18)28(23,24)21-12-14-3-5-15(6-4-14)17-9-10-27-13-17/h3-11,13,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSPIBYAWKEXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
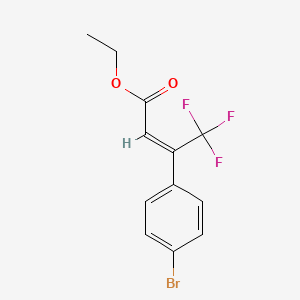

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2564988.png)

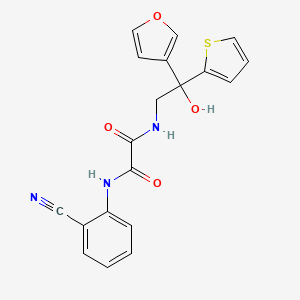
![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)
![2-Cyclopropyl-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-6-methylpyrimidine hydrochloride](/img/structure/B2564995.png)
![2-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-4-fluorobenzenecarboxamide](/img/structure/B2564996.png)
![3-Methyl-6-(2-pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2564997.png)
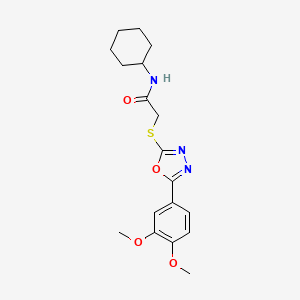
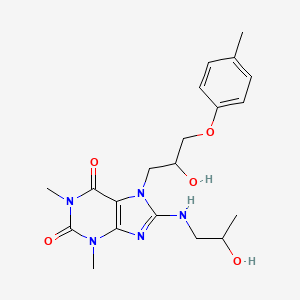
![N-(3-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2565000.png)
![1-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2565001.png)
![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)
